![molecular formula C11H8ClIN2 B1488595 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine CAS No. 1956328-05-4](/img/structure/B1488595.png)
2-(3-Chloro-4-iodophenyl)-3-methylpyrazine
Overview
Description
2-(3-Chloro-4-iodophenyl)-3-methylpyrazine (CIPM) is an aromatic heterocyclic compound with a pyrazine ring and a phenyl ring attached. It is a colorless crystalline solid with a melting point of about 150°C and a boiling point of about 310°C. CIPM has been studied for its potential applications in various scientific and medical fields, such as synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Modifications
The chemical structure of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine shares similarities with various methylpyrazine derivatives, which have been studied extensively in chemical synthesis. For example, methylazines like methylpyrazine undergo successive chlorination when treated with N-chlorosuccinimide, leading to chloromethylpyrazines in preparative yields. This indicates the potential for halogenation reactions to modify the chemical structure of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine for various applications (Rubina, Iovel', Gol'dberg, & Shimanskaya, 1989).
Enzymatic Halogenation
Enzymatic halogenation is another area where compounds related to 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine could have applications. Pyrazoles and pyridine derivatives, including methylpyrazoles, can be chlorinated by the enzyme chloroperoxidase, yielding chloro derivatives in good yields. This suggests that enzymatic halogenation could be a potential route for the modification of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, expanding its range of applications (Franssen, Boven, & Plas, 1987).
Photocyclization Studies
Photocyclization reactions offer insights into the behavior of halogenated aromatic compounds under light exposure. For instance, the photoreaction of 5-(2-iodophenyl)-1,3-diphenyl-Δ2-pyrazoline, closely related to the structure of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, involves bond homolysis to yield products that depend on the solvent's hydrogen atom donor ability. These studies highlight the potential photoreactivity of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, which could be leveraged in photodynamic therapy or photochemical synthesis (Grimshaw & Silva, 1983).
properties
IUPAC Name |
2-(3-chloro-4-iodophenyl)-3-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2/c1-7-11(15-5-4-14-7)8-2-3-10(13)9(12)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGATSKWMZLKDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC(=C(C=C2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-iodophenyl)-3-methylpyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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